7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride
CAS No.:
Cat. No.: VC13652008
Molecular Formula: C8H14ClN3O3
Molecular Weight: 235.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClN3O3 |
|---|---|
| Molecular Weight | 235.67 g/mol |
| IUPAC Name | 7-(2-methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione;hydrochloride |
| Standard InChI | InChI=1S/C8H13N3O3.ClH/c1-14-3-2-11-6(12)8(4-9-5-8)10-7(11)13;/h9H,2-5H2,1H3,(H,10,13);1H |
| Standard InChI Key | OTARIUMPGJSIBS-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)C2(CNC2)NC1=O.Cl |
| Canonical SMILES | COCCN1C(=O)C2(CNC2)NC1=O.Cl |
Introduction
Chemical Identity and Basic Properties
7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride belongs to the class of spirocyclic compounds, which are defined by their fused ring systems sharing a single atom. Its molecular formula is C₈H₁₄ClN₃O₃, with a molecular weight of 235.67 g/mol . The compound’s IUPAC name reflects its spiro[3.4]octane backbone, which incorporates three nitrogen atoms (triaza) and two ketone groups (diones), with a 2-methoxyethyl group appended to the central nitrogen.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄ClN₃O₃ | |
| Molecular Weight | 235.67 g/mol | |
| SMILES Notation | O=C(N(CCOC)C1=O)NC21CNC2.[H]Cl | |
| InChI Key | OTARIUMPGJSIBS-UHFFFAOYSA-N | |
| Purity (Commercial Availability) | 95% |
The hydrochloride salt form enhances solubility in polar solvents, a critical feature for experimental handling. Its spiro architecture introduces stereoelectronic constraints that may influence reactivity and binding interactions, as seen in analogous diazaspiro compounds .
Synthesis and Preparation
While detailed synthetic protocols for 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride remain proprietary, its structure suggests a multi-step pathway involving:
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Core Formation: Construction of the triazaspiro[3.4]octane skeleton via cyclocondensation reactions. Similar spiro systems are synthesized using α,ω-diamines and carbonyl compounds under acidic conditions .
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Functionalization: Introduction of the 2-methoxyethyl group through alkylation or nucleophilic substitution at the central nitrogen. This step likely employs methoxyethyl halides or tosylates in the presence of bases .
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Salt Formation: Protonation with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.
Notably, the related compound 2-(Diphenylmethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione (CAS: 36883-36-0) utilizes spiro annulation strategies followed by Friedel-Crafts alkylation, suggesting parallels in synthetic design .
Structural and Stereochemical Analysis
The compound’s spiro[3.4]octane core imposes a rigid, non-planar geometry that minimizes steric strain while maximizing hydrogen-bonding potential. Key structural insights include:
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Spiro Junction: The shared carbon atom between the five-membered (triazalone) and four-membered (azetidine-like) rings creates a 90° dihedral angle, as inferred from X-ray data of analogous spiro systems .
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Substituent Effects: The 2-methoxyethyl group adopts a gauche conformation relative to the spiro nitrogen, as evidenced by NMR coupling constants in similar molecules .
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Tautomerism: The 6,8-dione motif permits keto-enol tautomerism, though the hydrochloride salt likely stabilizes the diketone form through protonation.
Table 2: Predicted Physicochemical Parameters (Theoretical)
| Parameter | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 0.82 | ChemAxon Calculator |
| Hydrogen Bond Donors | 3 | SMILES Analysis |
| Hydrogen Bond Acceptors | 5 | SMILES Analysis |
| Topological Polar Surface Area | 98.2 Ų | Molinspiration |
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